Manganese glycinate
Overview
Description
Manganese glycinate is a compound that combines manganese with glycine, an amino acid. It is highly soluble and is used to provide trace elements in an organic form that meets animal requirements . Manganese is essential for cartilage formation and the reproductive system. It also protects against oxidation and is required for energy supply and wellbeing .
Synthesis Analysis
The synthesis of manganese glycinate involves dissolving manganese salt and glycine in water to obtain a mixed solution. The pH value of the mixed solution is adjusted to 6-7 using an alkaline pH buffering agent at a temperature of 70-85°C. The reaction is carried out at a constant temperature, and after the reaction is finished, the solution is cooled, crystallized, and centrifugally separated to obtain manganese glycinate .Molecular Structure Analysis
The molecular formula of manganese glycinate is C4H8MnN2O4 . The average mass is 203.055 Da and the monoisotopic mass is 202.986450 Da .Chemical Reactions Analysis
The thermal decomposition behavior of manganese(II) complexes with glycine has been investigated. The process involves the release of water molecules, followed by a multi-stage decomposition process with the degradation of the glycine ligand. The gaseous products of the complexes’ decomposition include water, carbon dioxide, and ammonia .Physical And Chemical Properties Analysis
Manganese is a gray or reddish-white metal. It is hard and brittle, and its primary uses in a metallic form are as an alloying, desulfurizing, and deoxidizing agent for steel, cast iron, and nonferrous metals . Manganese dissolves in acids with the liberation of hydrogen and the formation of Mn(II) salts .Scientific Research Applications
Medical Imaging : Manganese (II) bis(glycinate)dichloride (Mn(glycinate)2), a coordination complex of manganese, is used as a contrast enhancement agent for magnetic resonance imaging (MRI), particularly in the heart. It affects Ca channel function in chick atrial cells, demonstrating its potential cardioactivity (Tan et al., 1991).
Battery Technology : MnO nanoparticles embedded in a carbon matrix, produced through a solution combustion synthesis process using glycine, show promising applications as anode materials for lithium-ion batteries. These nanoparticles offer enhanced electrochemical properties, such as high reversible specific capacity (Zhu et al., 2015).
Catalysis and Material Science : Different manganese oxide phases, such as Mn3O4 and Mn5O8, have been synthesized using Mn(II) glycolate, a product of manganese glycinate, demonstrating their significant role in energy storage science. These oxides show potential applications in catalysis and as electrode materials for batteries (Augustin et al., 2015).
Agriculture and Animal Nutrition : Manganese glycinate has been studied for its bioavailability and effects on the performance of laying hens. Supplementation with manganese glycinate improved feed intake, egg production, egg mass, and feed conversion ratio, demonstrating its utility in poultry nutrition (Iravani & Vakili, 2021).
Environmental Applications : Manganese oxides derived from Mn(II)-based metal–organic frameworks have been explored as supercapacitor electrode materials. These oxides exhibit excellent long-term cycling stability and enhanced capacitance, indicating their potential in energy storage applications (Chen et al., 2017).
Safety And Hazards
Future Directions
The glycinates market, which includes manganese glycinate, is expected to increase at a 6% CAGR from 2023 to 2033 . This growth is driven by increasing health consciousness and the need for consuming nutritive food products. The expanding animal feed business for swine, ruminants, poultry, aquatic animals, and others is also driving global revenue growth .
properties
IUPAC Name |
2-aminoacetate;manganese(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
Record name | Manganese(II) bis(glycinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese glycinate | |
CAS RN |
6912-28-3, 14281-77-7 | |
Record name | Manganese(II) bis(glycinate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese(II) bis(glycinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(glycinato)manganese | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANGANESE GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.